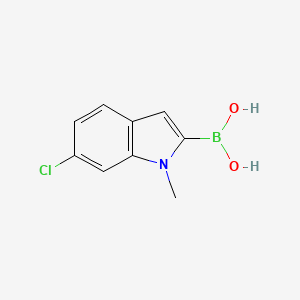

6-Chloro-1-methylindole-2-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloro-1-methylindol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BClNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKQDXBWDPGHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C)C=C(C=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657316 | |

| Record name | (6-Chloro-1-methyl-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-11-4 | |

| Record name | (6-Chloro-1-methyl-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1-methyl-1H-indole-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-1-methylindole-2-boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Indole Boronic Acids

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. When functionalized with a boronic acid group, particularly at the C2 position, the indole ring is transformed into a versatile building block for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

6-Chloro-1-methylindole-2-boronic acid (CAS No. 957066-11-4) is a specialized reagent that has garnered significant interest in the synthesis of complex molecular architectures, especially in the realm of kinase inhibitors for oncology and other therapeutic areas.[1] The presence of a chlorine atom at the C6 position and a methyl group on the indole nitrogen provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a target molecule. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this important synthetic intermediate.

Physicochemical Properties and Technical Data

This compound is typically a solid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 957066-11-4 | [2] |

| Molecular Formula | C₉H₉BClNO₂ | |

| Molecular Weight | 209.44 g/mol | |

| Appearance | Solid | |

| SMILES | CN1C(B(O)O)=CC2=CC=C(C=C12)Cl | |

| InChI | 1S/C9H9BClNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5,13-14H,1H3 |

While specific, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in aggregated databases, the expected spectral features can be inferred from the structure and data for similar indole derivatives. The proton NMR would likely show characteristic signals for the aromatic protons on the indole ring, a singlet for the N-methyl group, and a broad singlet for the boronic acid hydroxyl protons. The carbon NMR would display distinct resonances for the nine carbon atoms, with the carbon bearing the boron atom showing a characteristically broad signal due to quadrupolar relaxation.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of indole-2-boronic acids typically involves the borylation of an appropriately substituted indole precursor. A common and effective method is the lithium-halogen exchange of a 2-haloindole followed by quenching with a borate ester. Below is a representative, field-proven protocol for the synthesis of this compound, adapted from general procedures for the synthesis of similar indole boronic acids.[3]

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Bromination of 6-Chloro-1-methylindole

-

To a solution of 6-chloro-1-methylindole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromo-6-chloro-1-methylindole.

Step 2: Borylation via Lithium-Halogen Exchange

-

Dissolve 2-bromo-6-chloro-1-methylindole (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

Step 3: Hydrolysis to the Boronic Acid

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~2).

-

Stir vigorously for 30 minutes.

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or trituration from a suitable solvent system (e.g., diethyl ether/hexanes).

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4]

The Suzuki-Miyaura reaction allows for the efficient formation of a carbon-carbon bond between the C2 position of the indole and a variety of aryl or heteroaryl halides. This enables the construction of complex biaryl and heteroaryl-aryl scaffolds that are common motifs in kinase inhibitors, designed to fit into the ATP-binding pocket of the target kinase.

General Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Application in Kinase Inhibitor Synthesis

While specific examples citing the direct use of CAS 957066-11-4 in publicly accessible literature can be sparse due to the proprietary nature of early-stage drug discovery, the utility of this building block can be illustrated through its application in the synthesis of analogues of known kinase inhibitors. For instance, many PI3K/Akt/mTOR pathway inhibitors feature a substituted indole core coupled to a pyrimidine or pyridine ring.[4] The 6-chloro-1-methylindole moiety can be introduced to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. As with all laboratory chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular scaffolds that are central to the design of modern therapeutics, especially kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists working at the forefront of drug discovery and development.

References

An In-depth Technical Guide to 6-Chloro-1-methylindole-2-boronic acid: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1-methylindole-2-boronic acid has emerged as a pivotal reagent in contemporary medicinal chemistry. Its unique structural features—a substituted indole core coupled with the versatile reactivity of a boronic acid moiety—position it as a highly valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol grounded in established organometallic principles, and a discussion of its critical role in facilitating carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions. By exploring the causality behind its synthesis and application, this document serves as a technical resource for researchers aiming to leverage this compound in the development of novel therapeutic agents.

Core Molecular Attributes and Physicochemical Properties

This compound is a solid, air-stable organoboron compound that has gained traction as a key intermediate in organic synthesis. The presence of a chlorine atom at the 6-position and a methyl group on the indole nitrogen modulates the electronic properties of the heterocyclic system, influencing its reactivity and the physiological activity of its downstream derivatives. The boronic acid functional group at the 2-position is the cornerstone of its utility, enabling a wide array of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BClNO₂ | [1] |

| Molecular Weight | 209.44 g/mol | |

| CAS Number | 957066-11-4 | [1] |

| Appearance | Solid | |

| Storage Class | 11 (Combustible Solids) |

Synthesis Pathway: A Mechanistic Perspective

The synthesis of indolylboronic acids is a well-established process in organic chemistry, typically involving the formation of an organometallic intermediate from a halogenated indole, followed by electrophilic trapping with a boron-containing reagent.[2] The following protocol details a robust method for the preparation of this compound, elucidating the rationale behind each critical step.

The foundational logic of this synthesis relies on a directed ortho-metalation strategy. The indole proton at the C2 position is sufficiently acidic to be removed by a strong organolithium base, but regioselectivity can be challenging. A more reliable approach involves a halogen-metal exchange, which precisely directs the borylation to the desired position. However, for the 2-position, direct lithiation followed by borylation is a common and effective strategy.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

6-Chloro-1-methylindole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Inert Atmosphere Setup: A multi-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 6-chloro-1-methylindole (1.0 eq).

-

Dissolution: Anhydrous THF is added via cannula to dissolve the starting material, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath. Causality: Low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.

-

Lithiation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour. Completion of this step generates the 2-lithio-6-chloro-1-methylindole intermediate. Causality: The proton at the C2 position of the indole is the most acidic after the N-H proton (which is absent here due to methylation), making it susceptible to deprotonation by a strong base like n-BuLi.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2 hours before being allowed to warm slowly to room temperature overnight. Causality: The highly electrophilic boron atom of the borate ester is attacked by the nucleophilic C2 of the lithiated indole. Triisopropyl borate is used as it is less reactive than trimethyl borate, offering better control.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester to the desired boronic acid.

-

Extraction: The aqueous layer is separated and extracted multiple times with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization or flash column chromatography to yield pure this compound.

Self-Validation: The integrity of the final product should be confirmed through standard analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy to verify the structure and mass spectrometry to confirm the molecular weight. The melting point should also be determined as an indicator of purity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, forming the backbone of many pharmaceutical compounds.[2][4]

The reaction's success stems from its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and aryl halides.[5]

Mechanistic Rationale of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organic group (R) from the boronic acid (in this case, the 6-chloro-1-methylindol-2-yl moiety) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate "ate" complex.[3]

-

Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Exemplary Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 eq)

-

Aryl bromide or iodide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., Dioxane/Water or Toluene/Water)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent system. Causality: Degassing the solvents (e.g., by bubbling with nitrogen or argon) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., at 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Significance in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The ability to functionalize the C2 position of the indole ring with a diverse range of aryl and heteroaryl groups via the Suzuki-Miyaura reaction is of immense strategic importance. This compound serves as a direct precursor to compounds that are investigated as inhibitors for kinases, proteases, and other enzymes implicated in diseases ranging from cancer to neurodegenerative disorders.[6] The chloro-substituent, in particular, can serve as a handle for further functionalization or can enhance binding affinity to target proteins through halogen bonding.

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its robust synthesis and predictable reactivity in one of the most powerful C-C bond-forming reactions make it an indispensable asset. A thorough understanding of its properties and the mechanistic underpinnings of its synthesis and application, as detailed in this guide, empowers researchers to design and execute synthetic strategies with greater precision and efficiency, accelerating the discovery of next-generation therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Formulation of boronic acid compounds - Eureka | Patsnap [eureka.patsnap.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-1-methylindole-2-boronic acid: A Cornerstone Reagent in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of 6-Chloro-1-methylindole-2-boronic acid, a key building block for researchers and professionals in drug discovery and development. We will move beyond simple data recitation to explore the causality behind its synthesis, its strategic application in carbon-carbon bond formation, and the practical considerations for its effective use in the laboratory.

Core Chemical and Physical Properties

This compound is a specialized heterocyclic organoboron compound. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The strategic placement of the boronic acid group at the 2-position transforms the indole into a versatile nucleophilic partner for cross-coupling reactions, while the chloro and N-methyl substituents provide handles for modulating physicochemical properties such as lipophilicity and metabolic stability in target molecules.

Quantitative data for this reagent are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 957066-11-4 | [1] |

| Molecular Formula | C₉H₉BClNO₂ | [1] |

| Molecular Weight | 209.44 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 118-120 °C | |

| Storage Class | 11 (Combustible Solids) |

Synthesis Pathway: From Haloindole to Boronic Acid

The synthesis of indolylboronic acids is a well-established field, typically achieved through the borylation of a corresponding haloindole or via direct C-H activation.[2] For this compound, a common and effective strategy involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester.

This method is preferred because the C2-proton of an indole ring is the most acidic, making direct lithiation a viable route. The process begins with the precursor, 6-chloro-1-methylindole. Deprotonation at the 2-position with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) generates a highly reactive C2-lithiated indole intermediate. This intermediate is then quenched with an electrophilic boron source, typically triisopropyl borate, to form the boronate ester. Finally, acidic hydrolysis cleaves the ester to yield the target this compound.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-1-methylindole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive and technically detailed protocol for the synthesis of 6-chloro-1-methylindole-2-boronic acid, a valuable building block in medicinal chemistry and materials science. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles. Every step is designed to be self-validating, promoting reproducibility and success in the laboratory.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The indole scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals. The chloro-substituent at the 6-position can significantly modulate the electronic and lipophilic properties of the final compound, potentially leading to enhanced potency or improved pharmacokinetic profiles.[1] The boronic acid moiety at the 2-position serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3][4] This allows for the efficient construction of complex molecular architectures.

The synthesis of this valuable reagent involves a multi-step process that requires careful control of reaction conditions and a thorough understanding of organometallic chemistry. This guide will walk you through a reliable and well-documented approach.

Overall Synthesis Strategy

The synthesis of this compound can be logically divided into two main stages:

-

Preparation of the Precursor: Synthesis of 6-chloro-1-methylindole.

-

Borylation: Introduction of the boronic acid group at the C2 position of the indole ring.

This strategy is depicted in the workflow diagram below:

Caption: Overall workflow for the synthesis of this compound.

PART 1: Synthesis of the Precursor, 6-Chloro-1-methylindole

The journey to our target molecule begins with the construction of the core indole structure. A common and effective route involves the synthesis of 6-chlorooxindole, followed by its reduction and N-methylation.

Step 1.1: Synthesis of 6-Chlorooxindole

A reliable method for the preparation of 6-chlorooxindole starts from 2,5-dichloronitrobenzene and dimethyl malonate.[5] The reaction proceeds via a nucleophilic aromatic substitution followed by a reductive cyclization.

Reaction Scheme:

Experimental Protocol:

-

Nucleophilic Aromatic Substitution:

-

To a solution of 2,5-dichloronitrobenzene (1 equivalent) and dimethyl malonate (1.1 equivalents) in dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate (2.5 equivalents).

-

Heat the mixture to 85-95 °C and stir for 6-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2-(4-chloro-2-nitrophenyl)dimethylmalonate.

-

-

Reductive Cyclization:

-

Suspend the crude 2-(4-chloro-2-nitrophenyl)dimethylmalonate in a mixture of acetic acid and methanol.

-

Heat the mixture to 50-55 °C and add iron powder (4-5 equivalents) portion-wise.

-

After the addition is complete, heat the reaction to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into cold water. The product, 6-chlorooxindole, will precipitate.

-

Filter the solid, wash with water until neutral, and dry.

-

Step 1.2: Reduction and N-Methylation to 6-Chloro-1-methylindole

The 6-chlorooxindole is then reduced to 6-chloroindole, which is subsequently N-methylated.

Reaction Scheme:

Experimental Protocol:

-

Reduction of 6-Chlorooxindole:

-

Caution: Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen).

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH4 (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of 6-chlorooxindole (1 equivalent) in THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain crude 6-chloroindole.

-

-

N-Methylation of 6-Chloroindole:

-

Caution: Sodium hydride (NaH) is a flammable solid and reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. Handle both with appropriate personal protective equipment in a well-ventilated fume hood.

-

In a flame-dried flask under an inert atmosphere, suspend NaH (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Cool the suspension to 0 °C and add a solution of 6-chloroindole (1 equivalent) in DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 6-chloro-1-methylindole.[6]

-

PART 2: Borylation of 6-Chloro-1-methylindole

With the precursor in hand, the next critical step is the introduction of the boronic acid group at the C2 position. This is typically achieved through a directed lithiation followed by quenching with a boron electrophile.

Step 2.1: Directed C2-Lithiation

The C2 position of N-alkylindoles is the most acidic proton on the aromatic ring, making it susceptible to deprotonation by strong bases like organolithium reagents.[7]

Reaction Mechanism:

Caption: Directed lithiation at the C2 position of 6-chloro-1-methylindole.

Experimental Protocol:

-

Setup and Reagents:

-

Use a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

All solvents (e.g., tetrahydrofuran - THF) must be anhydrous.

-

Organolithium reagents (n-butyllithium or tert-butyllithium) are highly reactive and pyrophoric. Handle with extreme care.

-

-

Lithiation Procedure:

-

Dissolve 6-chloro-1-methylindole (1 equivalent) in anhydrous THF in the reaction flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated intermediate may be indicated by a color change.

-

Step 2.2: Borylation with a Borate Ester

The newly formed organolithium species is a potent nucleophile and will readily react with an electrophilic boron source, such as triisopropyl borate or trimethyl borate.

Experimental Protocol:

-

Quenching the Lithiated Intermediate:

-

While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 equivalents) dropwise to the solution of the lithiated indole.

-

Stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Allow the reaction to slowly warm to room temperature overnight.

-

Step 2.3: Hydrolysis to the Boronic Acid

The final step is the hydrolysis of the boronate ester to the desired boronic acid.

Experimental Protocol:

-

Workup and Purification:

-

Quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or by trituration with a suitable solvent system (e.g., diethyl ether/hexanes).

-

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C9H9BClNO2[8] |

| Molecular Weight | 209.4 g/mol [8] |

| Appearance | Typically a solid |

| NMR Spectroscopy | 1H and 13C NMR spectra should be consistent with the proposed structure. The B-OH proton signal in 1H NMR is often broad and may be exchangeable with D2O. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated mass. |

Safety and Handling of Organoboron Compounds

-

General Precautions: Organoboron compounds should be handled in a well-ventilated fume hood.[9] Avoid inhalation of dust and contact with skin and eyes.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. For large-scale operations or when generating dust, a NIOSH-approved respirator may be necessary.[9]

-

Storage: Store organoboron compounds in tightly sealed containers in a cool, dry place, away from moisture, acids, and strong oxidizing agents.[9]

-

Spill and Waste Disposal: In case of a spill, avoid creating dust.[9] Sweep or scoop up the material and place it in a properly labeled, sealed container for disposal.[9] Dispose of chemical waste in accordance with local, state, and federal regulations.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The lithiation step is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and all solvents are anhydrous to prevent quenching of the organolithium reagent.

-

Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and borylation steps is crucial to prevent side reactions and decomposition of the intermediates.

-

Purity of Starting Materials: The purity of the 6-chloro-1-methylindole is important for a clean reaction. Ensure it is properly purified before proceeding to the borylation step.

-

Stability of Boronic Acids: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). This can often be reversed by treatment with water. For long-term storage, conversion to a more stable derivative, such as a pinacol ester, may be considered.[4][10]

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution and an understanding of fundamental organic chemistry principles. By following the detailed protocols and adhering to the safety guidelines outlined in this guide, researchers can reliably produce this valuable building block for their synthetic endeavors. The versatility of this compound in Suzuki-Miyaura cross-coupling reactions opens up a vast chemical space for the development of novel pharmaceuticals and advanced materials.

References

- 1. drughunter.com [drughunter.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. 6-Chloro-1-methyl-1H-indole | C9H8ClN | CID 15335321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scbt.com [scbt.com]

- 9. Boron - ESPI Metals [espimetals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Structural Analysis of 6-Chloro-1-methylindole-2-boronic acid

Introduction

6-Chloro-1-methylindole-2-boronic acid is a specialized heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and organic synthesis. Its unique structure, combining an indole scaffold with a reactive boronic acid moiety, makes it a valuable building block in the development of novel therapeutic agents and complex organic molecules. The indole core is a prevalent motif in numerous biologically active compounds, while the boronic acid group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2]

This technical guide provides a comprehensive overview of the structural analysis of this compound. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale for each analytical technique. The aim is to equip researchers with the expertise to thoroughly characterize this molecule, ensuring its identity, purity, and structural integrity for downstream applications.

Molecular Identity

A foundational aspect of any structural analysis is the confirmation of the molecule's fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₉H₉BClNO₂ | [3][4][5][6] |

| Molecular Weight | 209.44 g/mol | [4][5][6] |

| InChI Key | HAKQDXBWDPGHDD-UHFFFAOYSA-N | [3][4][5] |

| SMILES | CN1C(B(O)O)=CC2=CC=C(C=C12)Cl | [5] |

Part 1: Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structural features of organic molecules. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern and the integrity of the indole ring.

¹H NMR Spectroscopy: Expected Chemical Shifts and Rationale

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the indole ring, the N-methyl protons, and the hydroxyl protons of theboronic acid group. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents.

| Proton | Expected Chemical Shift (ppm) | Rationale |

| N-CH₃ | ~3.7 | The methyl group attached to the nitrogen atom is expected to be deshielded due to the inductive effect of the nitrogen, resulting in a singlet in the downfield region. |

| Indole H3 | ~6.8 | This proton is on a carbon adjacent to the electron-donating nitrogen and the electron-withdrawing boronic acid group, leading to a complex electronic environment. |

| Indole Aromatic Protons | 7.0 - 7.6 | The protons on the benzene ring of the indole will appear as a complex pattern of doublets and doublets of doublets due to spin-spin coupling. The chloro substituent will influence their precise chemical shifts. |

| B(OH)₂ | Broad singlet, variable | The protons of the boronic acid hydroxyl groups are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. They often appear as a broad singlet that can exchange with D₂O. |

¹³C NMR Spectroscopy: Predicted Resonances

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| N-CH₃ | ~30 | The N-methyl carbon will appear in the aliphatic region. |

| Indole Aromatic Carbons | 100 - 140 | The eight carbons of the indole ring will give rise to distinct signals in the aromatic region. The carbon bearing the boronic acid group (C2) will be significantly influenced by the boron atom. The carbon attached to the chlorine atom (C6) will also have a characteristic chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational characteristics of boronic acids and their derivatives have been systematically investigated, providing a strong basis for spectral interpretation.[7][8][9]

Key Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H Stretch (Boronic Acid) | 3200-3600 (broad) | Stretching vibration of the hydroxyl groups, often showing evidence of hydrogen bonding.[10][11] |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the indole ring. |

| C=C Stretch (Aromatic) | 1450-1600 | In-plane stretching vibrations of the carbon-carbon double bonds within the indole ring. |

| B-O Stretch | 1300-1400 | Asymmetric stretching vibration of the boron-oxygen bonds. This is a characteristic peak for boronic acids.[7][8][9] |

| C-N Stretch | 1200-1300 | Stretching vibration of the carbon-nitrogen bond in the indole ring. |

| C-Cl Stretch | 600-800 | Stretching vibration of the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Mass-to-Charge Ratios (m/z)

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | 210.04877 | Protonated molecular ion. The exact mass can be used to confirm the elemental composition.[3] |

| [M-H]⁻ | 208.03421 | Deprotonated molecular ion.[3] |

| [M+Na]⁺ | 232.03071 | Sodium adduct of the molecular ion.[3] |

It is important to note that boronic acids can sometimes be challenging to analyze by mass spectrometry without derivatization.[12] However, modern LC-MS/MS methods have been developed for the successful analysis of underivatized boronic acids.[13]

Part 2: Chromatographic and Crystallographic Analysis

Beyond spectroscopy, chromatographic and crystallographic methods provide crucial information about the purity and three-dimensional structure of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of this compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Illustrative HPLC Method Development Workflow

Caption: A generalized workflow for developing a robust HPLC purity method.

A typical starting point for method development would involve a reversed-phase C18 column with a mobile phase gradient of water (containing an acidic modifier like formic acid or trifluoroacetic acid) and acetonitrile. Detection is commonly performed using a UV detector, monitoring at a wavelength where the indole chromophore has strong absorbance (typically around 220 nm and 270 nm).

X-ray Crystallography

While no public crystal structure for this compound is currently available, X-ray crystallography would provide the most definitive three-dimensional structural information. The crystal structure of a related compound, 6-Chloro-1-methylindoline-2,3-dione, has been reported, revealing a nearly planar indoline ring system.[14] It is reasonable to expect a similar planarity for the indole ring of this compound.

Hypothetical Crystallographic Data and Insights

A successful single-crystal X-ray diffraction experiment would yield precise data on:

-

Bond lengths and angles: Confirming the geometry of the indole ring and the boronic acid moiety.

-

Torsional angles: Defining the orientation of the boronic acid group relative to the indole plane.

-

Intermolecular interactions: Revealing hydrogen bonding networks involving the boronic acid hydroxyl groups and potential π-π stacking interactions between the indole rings in the crystal lattice.

Part 3: Synthesis and Reactivity

A comprehensive structural analysis also considers the synthetic origin and chemical reactivity of the molecule, as these can provide clues about potential impurities and stability.

Synthetic Pathways

Indolylboronic acids are commonly synthesized through several established methods.[1][2] Understanding the synthetic route is critical for anticipating potential process-related impurities.

Conceptual Synthetic Workflow

Caption: A simplified representation of a common synthetic route to indolylboronic acids.

One common approach involves the ortho-lithiation of a protected indole followed by quenching with a trialkyl borate.[1] Another powerful method is the direct C-H borylation of the indole ring using a transition metal catalyst.[1][2] Each method has its own set of potential side reactions and by-products that must be considered during the analytical characterization.

Chemical Stability and Storage

Boronic acids are known to undergo dehydration to form boroxines (cyclic anhydrides), especially upon heating or under acidic conditions. Therefore, it is crucial to be aware of this potential transformation.

-

Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from heat and moisture.

-

Analytical Considerations: When analyzing by techniques such as GC-MS or HPLC at elevated temperatures, the potential for on-column dehydration should be considered.

Conclusion

The structural analysis of this compound is a multi-faceted process that requires the synergistic application of various analytical techniques. This guide has outlined the foundational spectroscopic, chromatographic, and crystallographic methods, providing both the theoretical basis and practical considerations for each. By following a logical and rigorous analytical workflow, researchers can ensure the quality and structural integrity of this important chemical building block, thereby enabling its successful application in the advancement of chemical synthesis and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 6-chloro-1-methyl-1h-indole-2-boronic acid (C9H9BClNO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 6-Chloro-1-methyl-1H-indol-2-ylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 14. 6-Chloro-1-methylindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-1-methylindole-2-boronic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: 6-Chloro-1-methylindole-2-boronic acid (CAS: 957066-11-4) is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, it serves as a versatile precursor in synthetic organic chemistry. Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and ensuring the success of subsequent synthetic transformations.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopic interpretation and data from analogous structures to present a robust, predictive framework for its characterization. The methodologies and interpretations described herein are designed to serve as a reliable reference for researchers working with this compound and similar indole boronic acids.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and physical properties. These parameters are the foundation upon which all spectroscopic analysis is built.

Core Properties

The key physicochemical properties of this compound are summarized below. This data is essential for calculating molar equivalents, predicting solubility, and preparing samples for analysis.

| Property | Value | Source(s) |

| CAS Number | 957066-11-4 | [1] |

| Molecular Formula | C₉H₉BClNO₂ | [2][1] |

| Molecular Weight | 209.44 g/mol | [2] |

| Physical Form | Solid | [2] |

| InChI Key | HAKQDXBWDPGHDD-UHFFFAOYSA-N | [3] |

Chemical Structure

The structural representation provides the atomic connectivity and spatial arrangement, which dictates the unique spectroscopic fingerprint of the molecule.

Caption: Structure of this compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides definitive evidence for the compound's structure and substitution pattern.

Predicted ¹H NMR Analysis (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its polarity effectively solubilizes the boronic acid, and its residual proton signal does not overlap with key analyte signals. The acidic protons of the B(OH)₂ group are often observable in DMSO-d₆ as a broad singlet.

-

B(OH)₂ Protons: Expected to appear as a broad, exchangeable singlet around δ 8.0-8.5 ppm . The broadness is due to hydrogen bonding and chemical exchange with trace water in the solvent.

-

Aromatic Protons (H4, H5, H7): The indole ring contains three aromatic protons.

-

H7: Located adjacent to the nitrogen atom, this proton is expected to be a doublet at approximately δ 7.60 ppm . Its proximity to the electron-rich pyrrole ring influences its chemical shift.

-

H5: This proton will appear as a doublet of doublets around δ 7.15 ppm , showing coupling to both H4 and H7 (though ⁴J coupling to H7 will be small).

-

H4: This proton, ortho to the chloro group, is expected to be a doublet at approximately δ 7.55 ppm .

-

-

Indole C3-H Proton: The proton at the C3 position is a singlet and is expected to appear around δ 6.90 ppm .

-

N-CH₃ Protons: The N-methyl group protons will appear as a sharp singlet at approximately δ 3.80 ppm .

Predicted ¹³C NMR Analysis (125 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR provides a count of unique carbon environments.

-

Aromatic Carbons: Six distinct signals are expected for the indole ring carbons. The chemical shifts are influenced by the nitrogen, chlorine, and boronic acid substituents. Expected shifts are in the range of δ 110-140 ppm .

-

C2 Carbon (C-B): The carbon directly attached to the boron atom is a quaternary carbon and is notoriously difficult to observe. Its signal is often broad and of low intensity due to quadrupolar relaxation induced by the adjacent boron nucleus. If observed, it would be significantly downfield.

-

N-CH₃ Carbon: The methyl carbon signal is expected in the aliphatic region, around δ 31.5 ppm .

Summary of Predicted NMR Data

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| B(OH)₂ | ~8.2 | br s | - |

| H7 | ~7.60 | d | ~122.0 |

| H4 | ~7.55 | d | ~120.0 |

| H5 | ~7.15 | dd | ~125.0 |

| C3-H | ~6.90 | s | ~105.0 |

| N-CH₃ | ~3.80 | s | ~31.5 |

| C2 (C-B) | - | - | Not observed or very broad |

| C6 (C-Cl) | - | - | ~128.0 |

| Quaternary Cs | - | - | ~138.0, ~127.0 |

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H Spectrum Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a 45° or 90° pulse angle with a relaxation delay of 1-2 seconds.

-

Collect at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A relaxation delay of 2 seconds is standard, but a longer delay (5-10 s) may be necessary to observe quaternary carbons.

-

Collect several thousand scans (e.g., 2048 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C NMR.

-

Integrate the ¹H signals and pick peaks for both spectra.

-

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, serving as an orthogonal technique to confirm the identity established by NMR.

Predicted High-Resolution Mass Spectrometry (HRMS) Analysis

Electrospray ionization (ESI) in positive mode is a suitable technique for this polar compound.

-

Molecular Ion Peak: The primary confirmation comes from the accurate mass of the protonated molecule, [M+H]⁺.

-

Isotopic Pattern: A crucial diagnostic feature for chlorine-containing compounds is the isotopic signature. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two prominent peaks in the mass spectrum:

-

An [M+H]⁺ peak corresponding to the molecule containing ³⁵Cl.

-

An [M+2+H]⁺ peak, two mass units higher, corresponding to the molecule containing ³⁷Cl. The intensity of this peak will be approximately one-third (ca. 32%) of the [M+H]⁺ peak.

-

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can be expected. Plausible fragmentation pathways include the loss of water (H₂O) or the entire boronic acid group (B(OH)₂).

Summary of Predicted HRMS-ESI(+) Data

| Ion Species | Calculated m/z (for ³⁵Cl) | Expected Isotopic Peak (for ³⁷Cl) | Relative Intensity |

| [M+H]⁺ | 210.0436 | 212.0406 | 100% |

| [M+Na]⁺ | 232.0255 | 234.0226 | Variable |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy (typically < 5 ppm).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

-

Data Analysis:

-

Determine the accurate mass of the molecular ion peak.

-

Use the instrument's software to calculate the elemental formula and compare it to the theoretical formula (C₉H₉BClNO₂).

-

Verify the presence and correct intensity ratio (~3:1) of the [M+H]⁺ and [M+2+H]⁺ isotopic peaks.

-

Part 4: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

O-H Stretch: A very prominent, broad absorption band is expected in the region of 3400-3200 cm⁻¹ , characteristic of the hydrogen-bonded O-H groups of the boronic acid.

-

Aromatic C-H Stretch: A sharp peak or series of peaks will appear just above 3000 cm⁻¹, typically around 3100-3050 cm⁻¹ .

-

Aliphatic C-H Stretch: The N-methyl group will show C-H stretching absorptions just below 3000 cm⁻¹, likely around 2950-2850 cm⁻¹ .

-

C=C Aromatic Ring Stretch: Multiple sharp bands of variable intensity are expected in the 1610-1450 cm⁻¹ region, corresponding to the indole ring system.

-

B-O Stretch: A strong, characteristic absorption for the boronic acid B-O single bond is expected around 1380-1330 cm⁻¹ .

-

C-Cl Stretch: This vibration typically appears in the fingerprint region, around 800-600 cm⁻¹ .

Summary of Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400–3200 | Strong, Broad | O–H Stretch (Boronic Acid) |

| 3100–3050 | Medium, Sharp | Aromatic C–H Stretch |

| 2950–2850 | Medium | Aliphatic C–H Stretch (N-CH₃) |

| 1610, 1550, 1470 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1380–1330 | Strong | B–O Stretch |

| ~780 | Medium | C-Cl Stretch |

Experimental Protocol: FTIR-ATR Spectroscopy

-

Background Scan: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample scan to the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Part 5: Integrated Spectroscopic Workflow

No single technique provides a complete structural picture. True confidence in structural assignment comes from the logical integration of complementary data from multiple spectroscopic methods.

The workflow begins with mass spectrometry to confirm the elemental formula. This provides the molecular "scaffold." Next, IR spectroscopy confirms the presence of key functional groups (boronic acid, aromatic ring, chloro-substituent). Finally, NMR spectroscopy provides the detailed atomic connectivity, mapping out the precise arrangement of protons and carbons, which serves as the ultimate confirmation of the isomeric structure.

Caption: Integrated workflow for spectroscopic structure verification.

Conclusion

The structural verification of this compound is unequivocally achieved through a multi-technique spectroscopic approach. High-resolution mass spectrometry confirms the elemental formula and the presence of chlorine through its distinct isotopic signature. Infrared spectroscopy provides clear evidence for the key boronic acid and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy delivers the definitive proof of the 1,2,6-trisubstituted indole core, allowing for the unambiguous assignment of the compound's constitution. The predictive data and protocols outlined in this guide provide a robust framework for the successful identification and quality control of this important synthetic intermediate.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 6-Chloro-1-methylindole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of this privileged scaffold is paramount in drug discovery, and the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field. Among these, the Suzuki-Miyaura reaction stands out for its versatility and functional group tolerance, often employing boronic acids as key coupling partners.[2] This guide provides an in-depth technical overview of 6-Chloro-1-methylindole-2-boronic acid, a valuable building block in organic synthesis, with a stringent focus on its safe handling, application, and disposal.

While many indole boronic acids are noted for their stability and low toxicity, the introduction of a halogen atom and a boronic acid functional group necessitates a thorough understanding of the compound's potential hazards and reactivity.[2] This document serves as a comprehensive resource for laboratory personnel, ensuring that the innovative potential of this molecule can be harnessed without compromising safety.

Compound Identification and Physicochemical Properties

This compound is a substituted indole derivative that is increasingly utilized in the synthesis of complex organic molecules. Its structure combines the indole core with a chlorine atom at the 6-position, a methyl group on the indole nitrogen, and a boronic acid moiety at the 2-position.

| Property | Value/Description | Source |

| Chemical Name | This compound | [3][4] |

| CAS Number | 957066-11-4 | [3][4] |

| Molecular Formula | C₉H₉BClNO₂ | [3][4] |

| Molecular Weight | 209.44 g/mol | [3][4] |

| Physical State | Solid. This resolves conflicting reports from some suppliers who have previously listed it as a liquid. | [5] |

| Appearance | Typically an off-white to light-colored solid. | General observation for similar compounds |

| Solubility | Expected to be soluble in many organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Sparingly soluble in water. | General knowledge of boronic acids |

Hazard Assessment and Toxicological Profile

GHS Hazard Classification (Anticipated):

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Irritant |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Irritant |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Irritant |

Routes of Exposure and Potential Health Effects:

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[6][7]

-

Skin Contact: Direct contact can cause skin irritation, redness, and itching.[6][7]

-

Eye Contact: Contact with eyes is expected to cause serious irritation.[6][7]

-

Ingestion: While specific data is unavailable, ingestion may be harmful. General symptoms of boronic acid ingestion can include nausea, vomiting, and gastrointestinal discomfort.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is crucial when working with this compound. The following procedures are based on best practices for handling irritant chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. (6-Chloro-1-methyl-1H-indole-2,4-diyl)diboronic acid|BLD Pharm [bldpharm.com]

- 4. 6-Chloro-1-methyl-1H-indole | C9H8ClN | CID 15335321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 6-chloro-1-methyl-1h-indole-2-boronic acid (C9H9BClNO2) [pubchemlite.lcsb.uni.lu]

- 6. kemix.com.au [kemix.com.au]

- 7. 6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | CID 85584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2924712-06-9 (6-Chloro-2-hydroxynaphthalen-1-yl)boronic acid AKSci 3703FQ [aksci.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling of 6-Chloro-1-methylindole-2-boronic Acid

Introduction: The Strategic Imperative for Novel Kinase Inhibitors

The protein kinase family represents one of the most critical and extensively pursued target classes in modern drug discovery, particularly in oncology. Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous cancers. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1][2] Its unique electronic properties and structural versatility make it an ideal foundation for designing potent and selective enzyme inhibitors.

This guide focuses on a specific, highly valuable building block: 6-Chloro-1-methylindole-2-boronic acid . The strategic placement of its functional groups makes it a powerful tool for medicinal chemists:

-

The indole core provides a robust and synthetically tractable framework.

-

N-methylation protects the indole nitrogen, preventing it from engaging in unwanted side reactions or hydrogen bonding, thereby simplifying the synthetic process and directing reactivity.

-

The 6-chloro substituent serves a dual purpose: it can enhance lipophilicity and, more importantly, participate in halogen bonding interactions within the kinase ATP-binding site, often leading to improved potency and selectivity.[3][4]

-

The 2-boronic acid moiety is the key functional handle. Boronic acids are exceptionally versatile intermediates in organic synthesis, prized for their stability, low toxicity, and reactivity in palladium-catalyzed cross-coupling reactions.[5][6]

This document provides a detailed exploration of the synthesis of kinase inhibitors using this scaffold, focusing on the underlying scientific principles and a robust, field-tested experimental protocol centered on the Suzuki-Miyaura cross-coupling reaction.

Scientific Rationale: The Suzuki-Miyaura Reaction as a Cornerstone

The primary strategy for elaborating the this compound scaffold into complex kinase inhibitors is the Suzuki-Miyaura cross-coupling reaction . This Nobel Prize-winning methodology is a cornerstone of modern C-C bond formation due to its mild conditions and remarkable tolerance for a wide array of functional groups.[7][8][9]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to appreciating the protocol's design and for effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which is regenerated at the end of each cycle.[10][11]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (the coupling partner), forming a Pd(II) complex.

-

Transmetalation : A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the indole moiety) to the palladium center, displacing the halide. This is the crucial step where the new C-C bond is poised to form.[9]

-

Reductive Elimination : The two organic fragments on the palladium complex—the indole and the aryl/heteroaryl group—are coupled and released as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.

Strategy for Kinase Inhibitor Design

Most small-molecule kinase inhibitors are ATP-competitive, meaning they bind in the same pocket as the natural ligand, ATP.[8] A key interaction within this pocket occurs at the "hinge region," which forms hydrogen bonds with the adenine ring of ATP. Our synthetic strategy leverages this:

-

The 6-Chloro-1-methylindole core acts as a scaffold.

-

The Suzuki-Miyaura reaction is used to attach a second aryl or heteroaryl ring system, which is specifically chosen to act as the "hinge-binding" moiety .[8]

-

By systematically varying this coupling partner, researchers can perform Structure-Activity Relationship (SAR) studies to optimize the inhibitor's potency, selectivity, and pharmacokinetic properties.[1][12][13]

Detailed Experimental Protocols

This section provides a robust, general protocol for the Suzuki-Miyaura coupling of this compound with a representative heteroaryl halide.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Notes |

| This compound | N/A | 225.45 | The core building block. |

| 2-Chloro-4-aminopyrimidine (Example Partner) | 109-11-5 | 129.55 | A common hinge-binding fragment. |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Catalyst. Handle in a fume hood. |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Base. Anhydrous powder is preferred. |

| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent. Anhydrous, degassed. |

| Water (H₂O) | 7732-18-5 | 18.02 | Co-solvent. Degassed (e.g., by sparging with N₂). |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction. |

| Brine (Saturated NaCl solution) | N/A | N/A | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |

| Silica Gel | 7631-86-9 | 60.08 | For column chromatography. (230-400 mesh) |

Equipment

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath (or a dedicated microwave reactor)

-

Condenser

-

Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Column chromatography setup

Step-by-Step Synthesis Protocol

-

Reaction Setup :

-

To a dry 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 100 mg, 0.44 mmol).

-

Add the aryl/heteroaryl halide coupling partner, for example, 2-Chloro-4-aminopyrimidine (1.1 eq, 62 mg, 0.48 mmol).

-

Add sodium carbonate (Na₂CO₃) (2.5 eq, 117 mg, 1.1 mmol).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq, 25 mg, 0.022 mmol).

-

Causality Note: The base (Na₂CO₃) is crucial for activating the boronic acid into the boronate, which is necessary for the transmetalation step. Using a slight excess of the halide partner ensures complete consumption of the more valuable boronic acid starting material.

-

-

Inert Atmosphere :

-

Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

-

Solvent Addition and Reaction :

-

Using a syringe, add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio, 5 mL total volume).

-

Causality Note: The aqueous co-solvent is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Alternatively, use a microwave reactor set to a similar temperature for an accelerated reaction time (e.g., 30-60 minutes).[8]

-

-

Reaction Monitoring :

-

Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent) or LC-MS. The reaction is complete when the boronic acid starting material is no longer visible.

-

-

Work-up :

-

Once complete, cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (20 mL) and water (15 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

-

Combine all organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification and Characterization :

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel, typically using a gradient eluent system (e.g., starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate) to isolate the pure product.

-

Confirm the structure and assess the purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

-

Expected Results & Data Summary

The described protocol is versatile and can be applied to a range of aryl and heteroaryl halides. The table below provides hypothetical but representative data for the synthesis of potential kinase inhibitors.

| Aryl/Heteroaryl Halide Partner | Product Structure (Schematic) | Target Kinase Family (Example) | Expected Yield | Purity (HPLC) |

| 2-Chloro-4-aminopyrimidine | Indole-Aminopyrimidine | CDK, Aurora[14] | 75-85% | >98% |

| 4-Bromo-1H-pyrazole | Indole-Pyrazole | JNK, p38[15] | 70-80% | >98% |

| 6-Chloroquinoline | Indole-Quinoline | c-Met, VEGFR2[10][16] | 65-75% | >97% |

| 3-Bromo-5-fluoropyridine | Indole-Fluoropyridine | RSK, MK2[12][13] | 80-90% | >98% |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; Insufficiently inert atmosphere; Ineffective base. | Use fresh catalyst; Ensure proper degassing of solvents and flask; Try a stronger base like K₃PO₄ or Cs₂CO₃.[17] |

| Incomplete Reaction | Insufficient heating; Short reaction time. | Increase temperature slightly (to 110 °C); Extend reaction time and monitor closely by TLC/LC-MS. |

| Deboronation of Starting Material | Presence of protic acids; Prolonged heating. | Ensure the reaction is not acidic; Do not overheat or run the reaction for an excessively long time after completion. |

| Formation of Homocoupled Side Product | Catalyst decomposition. | Use a lower catalyst loading; Add a phosphine ligand (e.g., SPhos) if not using a pre-formed complex to stabilize the catalyst.[11] |

Conclusion

This compound is a highly effective and versatile building block for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura cross-coupling provides a reliable and high-yielding pathway to generate diverse libraries of drug-like molecules. The protocol detailed herein is a robust starting point for researchers in drug discovery, offering a clear path from commercially available starting materials to complex, biologically active compounds. By understanding the underlying chemical principles and carefully controlling reaction parameters, scientists can efficiently explore new chemical space in the ongoing quest for next-generation targeted therapeutics.

References

- 1. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]